molecular formula C10H10Cl2O4 B8409572 2,6-Dichloro-4-(2-methoxyethoxy)benzoic acid

2,6-Dichloro-4-(2-methoxyethoxy)benzoic acid

Cat. No.: B8409572
M. Wt: 265.09 g/mol
InChI Key: WSNUORLCXYILLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-(2-methoxyethoxy)benzoic acid is a useful research compound. Its molecular formula is C10H10Cl2O4 and its molecular weight is 265.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10Cl2O4

Molecular Weight

265.09 g/mol

IUPAC Name

2,6-dichloro-4-(2-methoxyethoxy)benzoic acid

InChI

InChI=1S/C10H10Cl2O4/c1-15-2-3-16-6-4-7(11)9(10(13)14)8(12)5-6/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

WSNUORLCXYILLL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C(=C1)Cl)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dichloro-4-(2-methoxyethoxy)benzaldehyde (0.5 g, 2.0 mmol) in acetone (20 mL) were cooled down in ice bath and then potassium permanganate (0.47 g, 3.0 mmol) in water (5 mL) was added slowly under vigorous stirring. The reaction mixture was warmed up slowly to room temperature and reacted over 24 h. The reaction mixture was filtered through celite and washed with acetone. The organic phase was evaporated and then re-dissolved in EtOAc to be extracted with 1N HCl aqueous solution. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuum to afford the compound 2,6-dichloro-4-(2-methoxyethoxy)benzoic acid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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